![molecular formula C19H16FN3O B2390947 5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1007929-76-1](/img/structure/B2390947.png)

5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

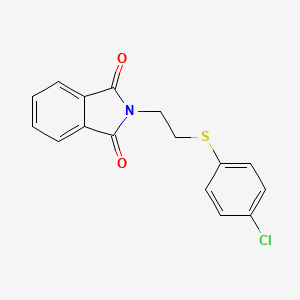

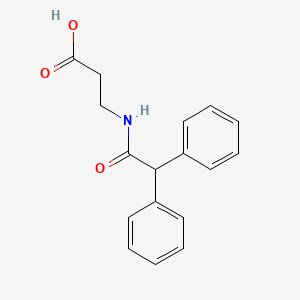

This compound, also known as 5-[(4-fluorophenyl)methyl]-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile, has a CAS Number of 1007929-76-1 and a linear formula of C19H16FN3O . It has an average mass of 321.348 Da and a monoisotopic mass of 321.127747 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[1,2-a]quinoxaline core with a fluorobenzyl group at the 5-position and a carbonitrile group at the 7-position .Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown significant anti-cancer and anti-proliferative activities . For instance, a novel series of quinoxaline-2-carbonitrile-1,4-dioxide reported potency especially against breast cancer under hypoxia and normoxia conditions .

Anti-Microbial Activity

Quinoxaline compounds have demonstrated potent anti-microbial activity . They have been used to develop new drugs against various microorganisms .

Anti-Convulsant Activity

Quinoxaline derivatives have been studied for their anti-convulsant properties . This makes them potential candidates for the development of new anti-epileptic drugs .

Anti-Tuberculosis Activity

Quinoxaline compounds have shown promising results in the treatment of tuberculosis . Their unique chemical structure allows them to inhibit the growth of Mycobacterium tuberculosis .

Anti-Malarial Activity

Quinoxaline derivatives have been used in the development of anti-malarial drugs . They have shown efficacy against Plasmodium falciparum, the parasite responsible for causing malaria .

Use in Material Science

Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrrolo[3,2-b]quinoxaline derivatives, have been reported to act as kinase inhibitors . Kinases play a crucial role in cellular signaling, controlling various cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

It can be inferred from related studies that it might interact with its targets (possibly kinases) and induce changes that inhibit their activity . This inhibition could disrupt the normal signaling pathways within the cell, leading to altered cellular functions.

Biochemical Pathways

Given that similar compounds are known to inhibit kinases , it can be inferred that this compound might affect signaling pathways regulated by these enzymes. These pathways could include the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

Similar compounds have been reported to exhibit good plasma stability , which could potentially impact the bioavailability of this compound.

Result of Action

Based on related studies, it can be inferred that this compound might alter the mitochondrial membrane potential (mmp) and significantly reduce the reactive oxygen species (ros) levels in cancer cells . This could lead to the inhibition of cell growth and proliferation.

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O/c20-15-6-3-13(4-7-15)12-23-18-10-14(11-21)5-8-16(18)22-9-1-2-17(22)19(23)24/h3-8,10,17H,1-2,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUXPVWVMRMHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)

![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)

![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390876.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate](/img/structure/B2390885.png)

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)